Erinacine U

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It belongs to the group of cyathin diterpenoids, which are known for their neuroprotective and neurotrophic properties . Erinacine U, along with other erinacines, has been the subject of pharmacological research due to its potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of erinacine U involves complex organic reactionsThese skeletons undergo various functional group modifications, including oxidation and reduction reactions, to yield the desired erinacine compound .

Industrial Production Methods

Industrial production of this compound typically involves the cultivation of Hericium erinaceus mycelia under controlled conditions. Solid-state fermentation is a common method used to produce erinacines. The mycelia are grown on substrates such as corn kernels, with optimal conditions including a temperature of 25°C and the addition of specific nutrients like zinc sulfate .

Chemical Reactions Analysis

Types of Reactions

Erinacine U, like other erinacines, can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving erinacines include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Erinacine U has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying cyathane diterpenoids and their chemical properties.

Biology: Investigated for its neuroprotective effects and ability to stimulate nerve growth factor synthesis.

Medicine: Potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease.

Industry: Used in the development of dietary supplements and functional foods aimed at enhancing cognitive function

Mechanism of Action

The mechanism of action of erinacine U involves the activation of specific molecular pathways that promote neuroprotection and neurogenesis. Key pathways include the RE1α/TRAF2, JNK1/2, and p38 MAPK pathways. These pathways regulate various factors such as CHOP, IKB-β, NF-κB, Fas, and Bax, which influence apoptosis and protect neuronal cells .

Comparison with Similar Compounds

Similar Compounds

Erinacine U is part of a larger group of erinacines, including erinacines A, B, C, E, and Q. These compounds share a similar cyathane skeleton but differ in their functional groups and specific biological activities .

Uniqueness

What sets this compound apart from other erinacines is its unique structure and specific neuroprotective properties. While erinacine A is known for its strong nerve growth factor-stimulating activity, this compound has shown distinct pathways and molecular targets, making it a valuable compound for targeted therapeutic applications .

Q & A

Basic Research Questions

Q. What are the primary methodologies for isolating and characterizing Erinacine U from Hericium erinaceus mycelium?

this compound, a cyathin diterpenoid, is typically isolated using solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as HPLC or TLC. Structural elucidation relies on NMR spectroscopy (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HRMS). Purity validation requires ≥95% HPLC peak area, as per standards for bioactive compound isolation .

Q. What in vitro assays are commonly used to evaluate this compound’s neuroprotective effects?

Standard assays include:

- Neurite outgrowth assays in PC12 or SH-SY5Y cell lines.

- Neurosteroid quantification via ELISA or LC-MS/MS to assess downstream metabolic pathways.

- Inhibitor studies (e.g., using neurosteroidogenesis inhibitors like finasteride) to validate mechanism of action .

Q. How do researchers address variability in this compound yield across fungal cultivation batches?

Controlled cultivation parameters (temperature, pH, substrate composition) and metabolomic profiling (via GC-MS or LC-MS) are critical. Statistical tools like ANOVA or PCA identify key variables affecting yield .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in nerve growth factor (NGF) biosynthesis be resolved?

Discrepancies arise from model-specific responses (e.g., astrocytes vs. neurons) and dosage effects. Researchers should:

- Replicate studies across multiple cell types (e.g., primary neurons, glial cells).

- Use RNA-seq to identify NGF-independent pathways (e.g., neurosteroid accumulation).

- Apply meta-analysis to compare results from in vivo (e.g., APP/PS1 mice) and in vitro models .

Q. What experimental designs optimize this compound’s bioavailability for CNS-targeted studies?

Strategies include:

- Lipid-based nanoformulations to enhance blood-brain barrier penetration.

- Pharmacokinetic profiling via LC-MS/MS to track plasma and brain tissue concentrations.

- Dose-response studies in transgenic rodent models to establish therapeutic windows .

Q. How should researchers address limitations in this compound’s structural-activity relationship (SAR) studies?

SAR challenges stem from limited synthetic analogs. Solutions:

- Computational modeling (e.g., molecular docking with neurotrophic receptors like TrkA).

- Semi-synthesis of this compound derivatives for comparative bioactivity assays.

- Collaborative data sharing via platforms adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

- Non-linear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values.

- Multivariate analysis (e.g., MANOVA) for multi-parametric datasets (e.g., neurite length, cell viability).

- Power analysis to determine sample sizes ensuring reproducibility .

Q. How can researchers ensure ethical rigor in preclinical this compound studies?

- Adopt ARRIVE guidelines for animal studies, including randomization and blinding.

- Disclose conflicts of interest and obtain institutional review board (IRB) approval for human cell line use.

- Publish negative results to avoid publication bias .

Q. Data Interpretation and Reporting

Q. What criteria validate this compound’s mechanism of action in peer-reviewed studies?

- Triangulation : Correlate in vitro, in vivo, and computational data.

- Knockout/knockdown models (e.g., CRISPR-Cas9) to confirm target specificity.

- Cross-laboratory validation to minimize batch-to-batch variability .

Q. How should contradictory findings between this compound and other erinacines (e.g., Erinacine A/S) be contextualized?

Differences in bioactivity may arise from structural variations (e.g., hydroxylation patterns). Researchers should:

- Compare binding affinities via surface plasmon resonance (SPR).

- Conduct transcriptomic profiling to identify compound-specific pathways.

- Reference phylogenomic data on Hericium erinaceus strains to account for chemotypic diversity .

Q. Tables for Reference

| Parameter | Recommended Method | Evidence Source |

|---|---|---|

| This compound Isolation | Methanol extraction, HPLC purification | |

| Neurosteroid Quantification | ELISA with anti-allopregnanolone antibodies | |

| Bioavailability Optimization | Lipid nanoparticles (LNPs) |

Properties

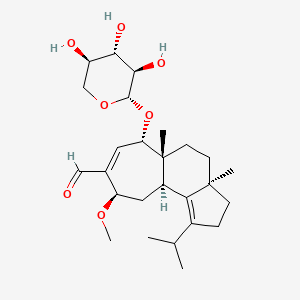

Molecular Formula |

C26H40O7 |

|---|---|

Molecular Weight |

464.6 g/mol |

IUPAC Name |

(3aR,5aR,6S,9R,10aR)-9-methoxy-3a,5a-dimethyl-1-propan-2-yl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,9,10,10a-octahydrocyclohepta[e]indene-8-carbaldehyde |

InChI |

InChI=1S/C26H40O7/c1-14(2)16-6-7-25(3)8-9-26(4)17(21(16)25)11-19(31-5)15(12-27)10-20(26)33-24-23(30)22(29)18(28)13-32-24/h10,12,14,17-20,22-24,28-30H,6-9,11,13H2,1-5H3/t17-,18-,19-,20+,22+,23-,24+,25-,26-/m1/s1 |

InChI Key |

WUQTXLXCAOVKPK-SIZUUNDKSA-N |

Isomeric SMILES |

CC(C)C1=C2[C@H]3C[C@H](C(=C[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O)OC |

Canonical SMILES |

CC(C)C1=C2C3CC(C(=CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.